molecular formula C13H18N2O3 B1588933 Methyl 3-amino-4-butyramido-5-methylbenzoate CAS No. 675882-71-0

Methyl 3-amino-4-butyramido-5-methylbenzoate

Cat. No.: B1588933
CAS No.: 675882-71-0
M. Wt: 250.29 g/mol
InChI Key: UITANFWKOFOWHF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-butyramido-5-methylbenzoate (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) is a benzoate ester derivative with a butyramido substituent at position 4, an amino group at position 3, and a methyl group at position 5 . It serves as a key intermediate in the synthesis of medicinal compounds, particularly those targeting cardiovascular and metabolic disorders . The crystal structure, determined via single-crystal X-ray diffraction, reveals stabilization through intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds, which influence its solid-state packing and solubility .

Properties

IUPAC Name

methyl 3-amino-4-(butanoylamino)-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(2)6-9(7-10(12)14)13(17)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITANFWKOFOWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435380
Record name Methyl 3-amino-4-butanamido-5-methylbenzoate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675882-71-0
Record name 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675882-71-0
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Record name Methyl 3-amino-4-butanamido-5-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-butyramido-5-methylbenzoate typically involves the esterification of 3-amino-4-butyramido-5-methylbenzoic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-butyramido-5-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond (C-O-CH3) can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.

    Amide Bond Cleavage: The amide bond may be cleaved under strong acidic or basic conditions, resulting in the separation of the butyric acid and the 3-amino-5-methylbenzoic acid moieties.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.

    Amide Bond Cleavage: Concentrated sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are typically used for this reaction.

Major Products Formed

    Hydrolysis: The major products are 3-amino-4-butyramido-5-methylbenzoic acid and methanol.

    Amide Bond Cleavage: The major products are butyric acid and 3-amino-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-butyramido-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-butyramido-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Interactions
Methyl 3-amino-4-butyramido-5-methylbenzoate -NH₂ (3), -NHCOC₃H₇ (4), -CH₃ (5) C₁₃H₁₈N₂O₃ 250.29 N—H⋯O, C—H⋯N, C—H⋯O
Methyl 4-acetamido-2-hydroxybenzoate -OH (2), -NHCOCH₃ (4) C₁₀H₁₁NO₄ 209.20 O—H⋯O, N—H⋯O
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -Cl (5), -OCH₃ (2), -NHCOCH₃ (4) C₁₁H₁₂ClNO₄ 257.67 Halogen interactions, C—H⋯O

Key Observations :

  • The amino group at position 3 enables hydrogen bonding, which is absent in the chloro- and methoxy-substituted analogs, affecting solubility and crystallization behavior .

Hydrogen Bonding and Crystal Packing

The target compound exhibits a complex hydrogen-bonding network (N—H⋯O, C—H⋯O), leading to a tightly packed crystal lattice . In contrast:

  • Methyl 4-acetamido-2-hydroxybenzoate forms O—H⋯O and N—H⋯O bonds, resulting in a planar layered structure .
  • Chloro-substituted analogs (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) show weaker C—H⋯O interactions due to steric hindrance from the chlorine atom, reducing lattice stability .

Biological Activity

Methyl 3-amino-4-butyramido-5-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of approximately 236.27 g/mol. The structure features an amino group, a butyramido group, and a methyl substituent on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, it has shown selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity at low concentrations.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
  • Receptor Binding : The amino and butyramido groups facilitate binding to receptors, potentially altering their activity and influencing cellular responses.

Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaUnique FeaturesAntimicrobial ActivityAnticancer Activity
This compoundC13H18N2O3Contains a methyl ester groupYesYes
3-Amino-4-methylbenzoic acidC9H11N1O2Lacks butyramido groupModerateLimited
4-(Butanoylamino)-3-methylbenzoic acidC12H15N1O3Similar structure but different amide groupYesModerate

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Cancer Cell Line Testing : In vitro assays using MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by over 70% at concentrations of 10 µM, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-butyramido-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-butyramido-5-methylbenzoate

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